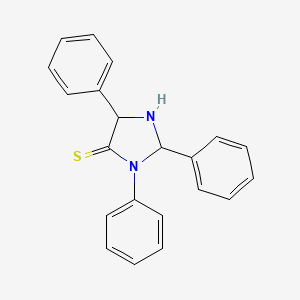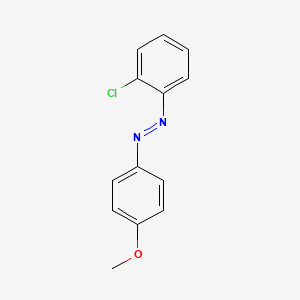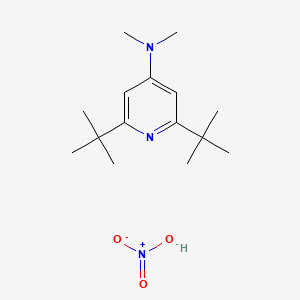
2,6-ditert-butyl-N,N-dimethylpyridin-4-amine;nitric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Ditert-butyl-N,N-dimethylpyridin-4-amine; nitric acid is a compound that combines the properties of 2,6-ditert-butyl-N,N-dimethylpyridin-4-amine and nitric acid. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,6-Ditert-butyl-N,N-dimethylpyridin-4-amine is synthesized through the reaction of tert-butyllithium with pyridine . This reaction is reminiscent of the Chichibabin reaction, which involves the alkylation of pyridine with tert-butyllithium . The reaction conditions typically involve low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 2,6-ditert-butyl-N,N-dimethylpyridin-4-amine involves scaling up the laboratory synthesis methods. This includes the use of large-scale reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Ditert-butyl-N,N-dimethylpyridin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include factors like temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products.
Wissenschaftliche Forschungsanwendungen
2,6-Ditert-butyl-N,N-dimethylpyridin-4-amine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a base in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Wirkmechanismus
The mechanism of action of 2,6-ditert-butyl-N,N-dimethylpyridin-4-amine involves its interaction with molecular targets and pathways. The compound acts as a base, participating in proton transfer reactions and stabilizing reactive intermediates. Its bulky structure also influences its reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Di-tert-butylpyridine: A related compound with similar structural features but lacking the dimethylamino group.
2,4,6-Tri-tert-butylpyridine: Another bulky pyridine derivative with three tert-butyl groups.
2,6-Di-tert-butyl-4-methylpyridine: A compound with a methyl group at the 4-position instead of the dimethylamino group.
Uniqueness
2,6-Ditert-butyl-N,N-dimethylpyridin-4-amine is unique due to its combination of tert-butyl groups and a dimethylamino group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
38222-92-3 |
|---|---|
Molekularformel |
C15H27N3O3 |
Molekulargewicht |
297.39 g/mol |
IUPAC-Name |
2,6-ditert-butyl-N,N-dimethylpyridin-4-amine;nitric acid |
InChI |
InChI=1S/C15H26N2.HNO3/c1-14(2,3)12-9-11(17(7)8)10-13(16-12)15(4,5)6;2-1(3)4/h9-10H,1-8H3;(H,2,3,4) |
InChI-Schlüssel |
FGPWHZNRWXTRQE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC(=N1)C(C)(C)C)N(C)C.[N+](=O)(O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-[5-(Methoxyimino)cyclopent-1-EN-1-YL]heptanoic acid](/img/structure/B14657247.png)


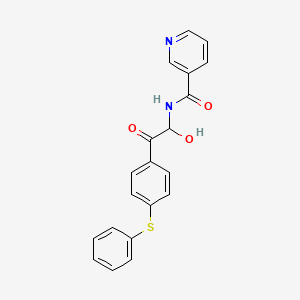
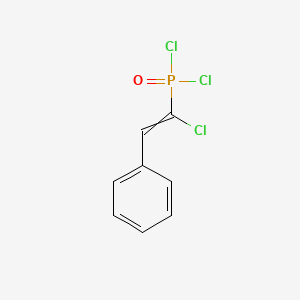

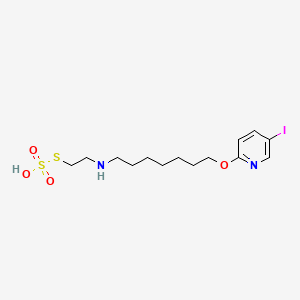
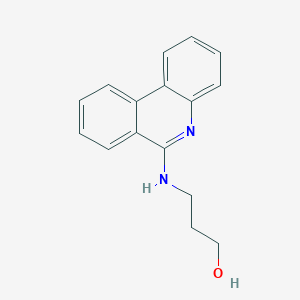


![2-[2-(2-Hydroxy-3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-1,3-thiazole-5-sulfonic acid](/img/structure/B14657308.png)
